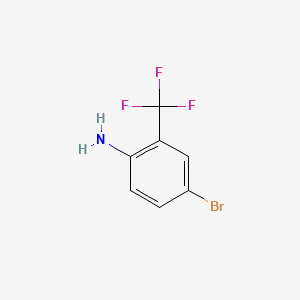

4-Bromo-2-(trifluoromethyl)aniline

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-bromo-2-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF3N/c8-4-1-2-6(12)5(3-4)7(9,10)11/h1-3H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHXGKHTWEOPCEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1059999 | |

| Record name | 4-Bromo-2-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

445-02-3 | |

| Record name | 4-Bromo-2-(trifluoromethyl)aniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=445-02-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2-(trifluoromethyl)aniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000445023 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Bromo-2-(trifluoromethyl)aniline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88311 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 4-bromo-2-(trifluoromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Bromo-2-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-α,α,α-trifluoro-o-toluidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.502 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-BROMO-2-(TRIFLUOROMETHYL)ANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LY2Y65FS45 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 4-Bromo-2-(trifluoromethyl)aniline (CAS 445-02-3)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough overview of the core properties, synthesis, and reactivity of 4-Bromo-2-(trifluoromethyl)aniline, a key building block in the development of pharmaceuticals and agrochemicals. The strategic placement of a bromine atom and a trifluoromethyl group on the aniline ring offers versatile handles for further chemical modifications, making it a valuable precursor in medicinal chemistry and materials science.

Core Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized in the tables below, providing a consolidated reference for laboratory use.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 445-02-3 | [1] |

| Molecular Formula | C₇H₅BrF₃N | [1] |

| Molecular Weight | 240.02 g/mol | [1] |

| Appearance | Liquid | [2] |

| Melting Point | 33-34 °C | [2] |

| Boiling Point | 84-86 °C at 5 mmHg | |

| Density | 1.71 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.532 | |

| Flash Point | 107 °C (closed cup) | |

| Solubility | Soluble in organic solvents. | [3] |

| XLogP3 | 2.8 | [1] |

Table 2: Spectroscopic Data

| Technique | Key Data and Observations | Reference(s) |

| ¹H NMR (CDCl₃) | δ (ppm): 7.56 (d, J=2Hz, 1H), 7.39 (dd, J=2Hz, J=8.8Hz, 1H), 6.64 (d, J=8.8Hz, 1H), 4.17 (br s, 2H) | [4] |

| ¹³C NMR (CDCl₃) | δ (ppm): 143.5, 135.6, 129.2, 124.1, 118.8, 115.3 | [4] |

| ¹⁹F NMR (CDCl₃) | δ (ppm): -63.2 | [4] |

| Mass Spectrometry (EI) | m/z: 238.96 (100%), 240.96 (97%) | [4] |

| Infrared (IR) Spectroscopy | Characteristic peaks for N-H, C-F, and C-Br bonds can be observed. | [5] |

Synthesis and Purification: Experimental Protocols

The most common laboratory synthesis of this compound involves the electrophilic bromination of 2-(trifluoromethyl)aniline. Below are detailed protocols for this synthesis and subsequent purification.

Synthesis of this compound

This procedure details the bromination of 2-(trifluoromethyl)aniline using N-Bromosuccinimide (NBS) in N,N-dimethylformamide (DMF).

Materials:

-

2-(Trifluoromethyl)aniline

-

N-Bromosuccinimide (NBS)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware

-

Magnetic stirrer

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 2-(trifluoromethyl)aniline (1.0 equivalent) in DMF.

-

Prepare a solution of NBS (1.0 equivalent) in DMF.

-

Add the NBS solution dropwise to the aniline solution at room temperature with vigorous stirring.[6]

-

Allow the reaction mixture to stir at room temperature for approximately 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[6]

-

Upon completion, dilute the reaction mixture with ethyl acetate.[6]

-

Wash the organic layer with brine solution (e.g., 2 x 150 mL for a 92 mmol scale reaction).[6]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product as a brownish solid.[7]

Caption: Workflow for the synthesis of this compound.

Purification by Column Chromatography

The crude product can be purified using flash column chromatography.

Materials:

-

Crude this compound

-

Silica gel (230-400 mesh)

-

Hexanes (or petroleum ether)

-

Ethyl acetate

-

Triethylamine (TEA) (optional, to prevent tailing)

-

Standard chromatography column and accessories

Procedure:

-

Mobile Phase Selection: Determine the optimal solvent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate (e.g., 9:1 v/v). For an ideal separation, the product should have an Rf value between 0.2 and 0.3. If tailing is observed on the TLC plate, adding 1% TEA to the mobile phase can be beneficial.[8]

-

Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and pack it uniformly using gentle air pressure, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the packed silica.[8]

-

Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully apply it to the top of the silica bed. Alternatively, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the top of the column.[8]

-

Elution: Begin elution with the selected mobile phase, gradually increasing the polarity if necessary to move the product down the column at a reasonable rate.

-

Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

-

Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Reactivity and Applications in Drug Discovery

This compound is a versatile intermediate in organic synthesis, primarily due to the reactivity of its amino and bromo functionalities.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond in this compound is susceptible to oxidative addition to palladium(0) catalysts, making it an excellent substrate for various cross-coupling reactions.

-

Suzuki-Miyaura Coupling: This reaction is used to form new carbon-carbon bonds by coupling with boronic acids or their esters. This is a powerful method for synthesizing biaryl compounds.

-

Buchwald-Hartwig Amination: This reaction forms new carbon-nitrogen bonds, allowing for the synthesis of more complex diarylamines.

The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the C-Br bond in these transformations.[2]

Use in the Synthesis of Biologically Active Molecules

A notable application of this compound is in the synthesis of kinase inhibitors and other pharmacologically active compounds. For instance, it has been utilized as a key intermediate in the synthesis of AUY954, a potent and selective agonist of the sphingosine-1-phosphate receptor 1 (S1P1).

The S1P1 receptor plays a crucial role in regulating the immune system, and its agonists are investigated for the treatment of autoimmune diseases such as multiple sclerosis. The activation of the S1P1 receptor by an agonist leads to the internalization of the receptor, which in turn traps lymphocytes in the lymph nodes, preventing them from migrating to sites of inflammation.

Caption: Role of this compound in the synthesis of an S1P1 agonist.

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It also causes skin and serious eye irritation.[9] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[9]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[9]

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Store in a tightly closed container in a dry and well-ventilated place. In case of a spill, avoid dust formation and ensure adequate ventilation. Remove all sources of ignition.

This technical guide provides a comprehensive overview of this compound, offering valuable information for researchers and professionals in the fields of chemistry and drug development. The detailed data and protocols herein should facilitate its safe and effective use in the laboratory.

References

- 1. This compound | C7H5BrF3N | CID 67960 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. CN102993022A - Preparation method of bromoaniline - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. 4-Bromo-3-(trifluoromethyl)aniline synthesis - chemicalbook [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Physicochemical Properties of 2-Amino-5-bromobenzotrifluoride

Introduction

2-Amino-5-bromobenzotrifluoride, with CAS number 445-02-3, is a substituted aniline that serves as a crucial intermediate in organic synthesis.[1] Its structure, featuring a trifluoromethyl group and a bromine atom on the aniline ring, makes it a versatile building block for the synthesis of various pharmaceutical and agrochemical compounds.[2][3] The trifluoromethyl group can enhance properties such as metabolic stability and lipophilicity in the target molecules, which is highly desirable in drug design.[2] This guide provides a comprehensive overview of its physicochemical properties, experimental protocols for their determination, and its role as a synthetic intermediate.

Physicochemical Data

The quantitative physicochemical properties of 2-Amino-5-bromobenzotrifluoride are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₅BrF₃N | [4][5] |

| Molecular Weight | 240.02 g/mol | [4][5] |

| Appearance | Light yellow to orange clear liquid | [6][7] |

| Boiling Point | 84-86 °C at 5 mm Hg102 °C at 11 mmHg | [4][6] |

| Density | 1.71 g/mL at 25 °C1.72 (specific gravity at 20/20 °C) | [4][6] |

| Refractive Index (n20/D) | 1.532 | [4] |

| Flash Point | 107 °C (225 °F) | [6][8] |

| Purity | >97.0% (GC) | [7] |

| Predicted pKa | 0.76 ± 0.10 | [4] |

| Storage Conditions | Store at 2-8°C under an inert atmosphere, protected from light and air. | [4][9] |

Experimental Protocols

The determination of the physicochemical properties listed above relies on standard analytical techniques. Below are detailed methodologies for key experiments.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For substances like 2-Amino-5-bromobenzotrifluoride, which may decompose at their atmospheric boiling point, vacuum distillation is employed to determine the boiling point at a reduced pressure.

-

Apparatus: A micro-distillation apparatus equipped with a vacuum pump, a manometer to measure the pressure, a heating mantle, a distillation flask, a condenser, a receiving flask, and a calibrated thermometer.

-

Procedure:

-

A small sample of 2-Amino-5-bromobenzotrifluoride is placed in the distillation flask along with a boiling chip.

-

The apparatus is assembled and the system is evacuated to the desired pressure (e.g., 5 or 11 mmHg), which is monitored by the manometer.

-

The sample is heated gently using the heating mantle.

-

The temperature is recorded when the liquid boils and a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point at the recorded pressure.

-

Density Measurement

Density is the mass of a substance per unit volume. For a liquid, it is typically determined using a pycnometer or a digital density meter.

-

Apparatus: A calibrated pycnometer (a glass flask with a precise volume), an analytical balance, and a constant temperature bath.

-

Procedure:

-

The empty pycnometer is weighed accurately on the analytical balance.

-

The pycnometer is filled with the sample liquid, ensuring no air bubbles are trapped.

-

The filled pycnometer is placed in a constant temperature bath (e.g., 25 °C) until it reaches thermal equilibrium.

-

The volume is adjusted precisely to the calibration mark, and any excess liquid is removed from the outside.

-

The filled pycnometer is weighed again.

-

The density is calculated by dividing the mass of the liquid (weight of filled pycnometer minus weight of empty pycnometer) by the calibrated volume of the pycnometer.[1]

-

Refractive Index Measurement

The refractive index is a dimensionless number that describes how fast light travels through the material. It is a characteristic property of a substance and is often used to assess purity.

-

Apparatus: An Abbe refractometer, a constant temperature water circulator, and a light source (typically a sodium-D line at 589 nm).

-

Procedure:

-

The refractometer is calibrated using a standard of known refractive index (e.g., distilled water).

-

The temperature of the prisms is maintained at a constant value (e.g., 20 °C) using the water circulator.

-

A few drops of the 2-Amino-5-bromobenzotrifluoride sample are placed on the surface of the lower prism.

-

The prisms are closed, and the light source is positioned.

-

Looking through the eyepiece, the control knob is adjusted until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

The refractive index value is read directly from the instrument's scale.[1]

-

Purity Analysis by Gas Chromatography (GC)

Gas chromatography is a common technique used to separate and analyze volatile compounds. It is used to determine the purity of 2-Amino-5-bromobenzotrifluoride.[1]

-

Apparatus: A gas chromatograph equipped with an appropriate capillary column (e.g., a non-polar or medium-polarity column), an injector, a detector (e.g., a Flame Ionization Detector - FID), a carrier gas (e.g., helium or nitrogen), and data acquisition software.

-

Procedure:

-

A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

-

The GC instrument is set up with appropriate parameters for the column type, oven temperature program, injector temperature, and detector temperature.

-

A small volume of the prepared sample (typically 1 µL) is injected into the GC.

-

The sample is vaporized in the hot injector and carried through the column by the inert gas. The components of the sample are separated based on their boiling points and interactions with the column's stationary phase.

-

The separated components are detected as they exit the column, generating a chromatogram.

-

The purity is calculated by taking the area of the main peak corresponding to 2-Amino-5-bromobenzotrifluoride and dividing it by the total area of all peaks in the chromatogram, then multiplying by 100.[1]

-

Visualizations

Logical Relationship Diagram

The following diagram illustrates the classification and utility of 2-Amino-5-bromobenzotrifluoride as a chemical intermediate.

Caption: Logical relationship of 2-Amino-5-bromobenzotrifluoride.

Conceptual Synthesis Workflow

This diagram outlines a generalized workflow for the synthesis of compounds using 2-Amino-5-bromobenzotrifluoride as a starting material. The amino group and the bromine atom are key functional groups for further reactions.[2]

Caption: Conceptual synthesis pathways from 2-Amino-5-bromobenzotrifluoride.

Safety and Handling

2-Amino-5-bromobenzotrifluoride is classified as harmful if swallowed, in contact with skin, or if inhaled.[6][7] It is also reported to cause skin and serious eye irritation and may cause respiratory irritation.[7][10]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[9] If there is a risk of vapor generation, respiratory protection should be used.[9]

-

Ventilation: All work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[9]

-

Storage: Store in a cool, dry, and dark place in a tightly sealed container under an inert atmosphere.[4][9] It should be kept away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[9]

-

First-Aid Measures:

Always consult the latest Safety Data Sheet (SDS) for complete and detailed safety information before handling this chemical.[10][11]

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. jnfuturechemical.com [jnfuturechemical.com]

- 5. 2-Amino-5-bromobenzotrifluoride 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 6. 2-Amino-5-bromobenzotrifluoride | 445-02-3 | TCI AMERICA [tcichemicals.com]

- 7. 2-Amino-5-bromobenzotrifluoride | 445-02-3 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 8. 2-Amino-5-bromobenzotrifluoride CAS#: 445-02-3 [m.chemicalbook.com]

- 9. nbinno.com [nbinno.com]

- 10. Page loading... [wap.guidechem.com]

- 11. fishersci.com [fishersci.com]

4-Bromo-2-(trifluoromethyl)aniline molecular weight and formula

This guide provides a concise overview of the core molecular properties of 4-Bromo-2-(trifluoromethyl)aniline, a chemical compound relevant to researchers, scientists, and professionals in the field of drug development and organic synthesis.

Molecular and Physical Properties

The fundamental molecular characteristics of this compound are summarized below. This data is essential for accurate experimental design and chemical analysis.

| Property | Value |

| Molecular Formula | C7H5BrF3N[1][2] |

| Molecular Weight | 240.02 g/mol [1][2][3][4] |

| CAS Number | 445-02-3[2][3][4] |

| Appearance | Liquid[2] |

| Density | 1.71 g/mL at 25 °C[3][5] |

| Boiling Point | 84-86 °C at 5 mmHg[3][5] |

| Flash Point | 107 °C (closed cup)[3][4][5] |

| Refractive Index | n20/D 1.532[3][5] |

Logical Relationship of Chemical Properties

The following diagram illustrates the direct relationship between the chemical structure and its fundamental identifying properties.

Caption: Relationship between chemical name, formula, and molecular weight.

Experimental Protocols

Detailed experimental protocols for the synthesis or analysis of this compound are not provided in the available search results. Such methodologies are typically found in peer-reviewed scientific literature or detailed chemical synthesis databases. For instance, one application mentioned is its use in the preparation of 2,5-dibromo-(trifluoromethyl)benzene and 5-bromo-2-iodo-(trifluoromethyl)benzene.[3][4][5]

This document serves as a foundational reference for the key molecular data of this compound. For further in-depth analysis and experimental procedures, consulting specialized chemical literature is recommended.

References

Spectroscopic Profile of 4-Bromo-2-(trifluoromethyl)aniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral data for the compound 4-Bromo-2-(trifluoromethyl)aniline. The information presented herein is crucial for the unambiguous identification, characterization, and quality control of this important chemical intermediate in research and development settings. This document outlines the key spectroscopic features, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), complete with detailed experimental protocols and data analysis.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.72 | d | 1H | Ar-H |

| 7.35 | dd | 1H | Ar-H |

| 6.85 | d | 1H | Ar-H |

| 4.15 | br s | 2H | -NH₂ |

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| 145.3 | C-NH₂ |

| 135.5 | Ar-CH |

| 129.8 | Ar-CH |

| 124.2 (q) | -CF₃ |

| 119.7 (q) | C-CF₃ |

| 116.0 | Ar-CH |

| 110.2 | C-Br |

Solvent: CDCl₃

Table 3: FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3485, 3390 | Strong, Sharp | N-H Stretch (asymmetric and symmetric) |

| 3070 | Medium | Aromatic C-H Stretch |

| 1625 | Strong | N-H Scissoring (bending) |

| 1570, 1490 | Medium to Strong | Aromatic C=C Stretch |

| 1320 | Very Strong | C-F Stretch |

| 1120 | Strong | C-N Stretch |

| 820 | Strong | C-H Out-of-plane Bending |

| 670 | Medium | C-Br Stretch |

Sample Preparation: KBr pellet

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 241 | 98 | [M+2]⁺ |

| 239 | 100 | [M]⁺ |

| 220 | 20 | [M-F]⁺ |

| 160 | 45 | [M-Br]⁺ |

| 140 | 30 | [M-Br-HF]⁺ |

Ionization Mode: Electron Ionization (EI)

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectral data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A 400 MHz NMR spectrometer equipped with a 5 mm broadband probe.

Sample Preparation: Approximately 10-20 mg of this compound was dissolved in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16

-

Acquisition Time: 3.0 s

-

Relaxation Delay: 2.0 s

-

Spectral Width: 16 ppm

-

Temperature: 298 K

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse sequence.

-

Number of Scans: 1024

-

Acquisition Time: 1.5 s

-

Relaxation Delay: 2.0 s

-

Spectral Width: 240 ppm

-

Temperature: 298 K

Data Processing: The raw data was Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm for ¹H NMR and the residual solvent peak of CDCl₃ at 77.16 ppm for ¹³C NMR.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Instrumentation: A Fourier-Transform Infrared spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.

Sample Preparation: A small amount of this compound (1-2 mg) was finely ground with approximately 200 mg of dry potassium bromide (KBr) using an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32

-

Background: A spectrum of the pure KBr pellet was acquired as the background and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Sample Introduction: A dilute solution of this compound in dichloromethane was injected into the gas chromatograph.

-

GC Column: 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane.

-

Inlet Temperature: 250 °C

-

Oven Program: Initial temperature of 100 °C, ramped to 280 °C at 15 °C/min.

Mass Spectrometry Parameters:

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Source Temperature: 230 °C

-

Mass Range: m/z 40-400

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 4-Bromo-2-(trifluoromethyl)aniline

Abstract

This technical guide provides a comprehensive analysis of the proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectra of 4-Bromo-2-(trifluoromethyl)aniline. In the absence of readily available, fully assigned experimental spectra in the public domain, this paper presents a detailed prediction and interpretation of the NMR data. This guide is intended for researchers, scientists, and professionals in drug development and analytical chemistry, offering a foundational understanding of the spectral characteristics of this fluorinated aromatic amine. The principles discussed herein are grounded in established NMR theory and substituent effects on chemical shifts and coupling constants.

Introduction: The Structural Significance of this compound

This compound is a substituted aniline derivative of significant interest in medicinal chemistry and materials science.[1] Its structure incorporates three key functionalities that influence its electronic properties and reactivity: an electron-donating amine group (-NH₂), an electron-withdrawing and sterically bulky trifluoromethyl group (-CF₃), and an electron-withdrawing bromine atom (-Br). The precise arrangement of these substituents on the aromatic ring dictates the molecule's chemical behavior and, consequently, its spectral properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules.[2][3] By analyzing the chemical shifts, signal multiplicities, and coupling constants in ¹H and ¹³C NMR spectra, we can deduce the connectivity of atoms and gain insights into the electronic environment of the nuclei. This guide will provide a detailed, predictive analysis of the ¹H and ¹³C NMR spectra of this compound, explaining the rationale behind the expected spectral features.

Molecular Structure and Numbering

For clarity throughout this guide, the atoms of this compound are numbered as follows:

Figure 1. Molecular structure and atom numbering of this compound.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to exhibit signals corresponding to the amine protons and the three aromatic protons. The chemical shifts are influenced by the electronic effects of the substituents. The -NH₂ group is strongly electron-donating, shielding the aromatic protons, while the -Br and -CF₃ groups are electron-withdrawing, deshielding them.

Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| -NH₂ | ~4.0 - 5.0 | Broad singlet | - | 2H |

| H-6 | ~7.3 - 7.5 | Doublet | ~2.0 - 2.5 (⁴J) | 1H |

| H-5 | ~7.0 - 7.2 | Doublet of doublets | ~8.5 - 9.0 (³J), ~2.0 - 2.5 (⁴J) | 1H |

| H-3 | ~6.7 - 6.9 | Doublet | ~8.5 - 9.0 (³J) | 1H |

Rationale for Spectral Assignments

-

Amine Protons (-NH₂): The protons of the amine group are expected to appear as a broad singlet in the region of 4.0-5.0 ppm. The broadness of this signal is due to quadrupole broadening from the ¹⁴N nucleus and potential chemical exchange with residual water or other protic species. The chemical shift can be highly variable depending on the solvent, concentration, and temperature.

-

Aromatic Protons (H-3, H-5, H-6):

-

H-6: This proton is ortho to the electron-donating -NH₂ group and meta to the electron-withdrawing -Br group. The strong shielding effect of the amine group will be partially counteracted by the deshielding from the bromine. It is expected to be the most deshielded of the aromatic protons due to the proximity of the electron-withdrawing trifluoromethyl group. It will appear as a doublet due to coupling with H-5.

-

H-5: This proton is meta to both the -NH₂ and -CF₃ groups and ortho to the -Br group. It will experience deshielding from the bromine atom. It will be split into a doublet of doublets by coupling to both H-6 and H-3.

-

H-3: This proton is ortho to the -CF₃ group and meta to the -NH₂ group, and ortho to the bromine atom. The strong electron-withdrawing nature of the adjacent trifluoromethyl group will significantly deshield a proton in this position. It will appear as a doublet due to coupling with H-5.

-

The following diagram illustrates the expected spin-spin coupling interactions:

Figure 2. Predicted ¹H-¹H coupling in this compound.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum of this compound will show seven distinct signals: six for the aromatic carbons and one for the trifluoromethyl carbon. The chemical shifts of the aromatic carbons are influenced by the substituent effects, and the trifluoromethyl carbon signal will exhibit a characteristic quartet due to coupling with the three fluorine atoms.

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to ¹⁹F coupling) |

| C-1 | ~145 - 148 | Singlet |

| C-2 | ~120 - 125 | Quartet (²JCF) |

| C-3 | ~115 - 118 | Singlet |

| C-4 | ~110 - 113 | Singlet |

| C-5 | ~133 - 136 | Singlet |

| C-6 | ~130 - 133 | Singlet |

| -CF₃ | ~123 - 127 | Quartet (¹JCF) |

Rationale for Spectral Assignments

-

C-1 (ipso-C to -NH₂): Attached to the electron-donating amine group, this carbon is expected to be significantly deshielded and appear downfield.

-

C-2 (ipso-C to -CF₃): This carbon is directly attached to the electron-withdrawing trifluoromethyl group, leading to a downfield shift. The signal will be split into a quartet due to coupling with the three fluorine atoms (²JCF).

-

C-3: This carbon is ortho to the -CF₃ group and will be influenced by its electron-withdrawing nature.

-

C-4 (ipso-C to -Br): The carbon bearing the bromine atom will be deshielded, but the effect is less pronounced than that of the other substituents.

-

C-5: This carbon is ortho to the bromine and meta to the trifluoromethyl group.

-

C-6: This carbon is ortho to the amine group and will be shielded relative to the other aromatic carbons.

-

Trifluoromethyl Carbon (-CF₃): The carbon of the trifluoromethyl group will appear as a prominent quartet due to the strong one-bond coupling with the three fluorine atoms (¹JCF).

Experimental Protocol for NMR Analysis

To obtain high-quality ¹H and ¹³C NMR spectra of this compound, the following experimental procedure is recommended.

Sample Preparation

-

Solvent Selection: Choose a deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for anilines.

-

Concentration: Prepare a solution of approximately 5-10 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

-

Filtration: Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

NMR Spectrometer Parameters

The following are suggested starting parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample.

For ¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: 12-15 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64, depending on the concentration.

For ¹³C NMR:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Spectral Width: 200-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more to achieve a good signal-to-noise ratio.

Data Processing

-

Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) before Fourier transformation.

-

Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to ensure accurate integration and peak picking.

-

Referencing: Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of this compound. By understanding the influence of the amine, bromo, and trifluoromethyl substituents on the chemical shifts and coupling patterns, researchers can confidently interpret experimental data for this compound and its analogs. The provided experimental protocol offers a robust starting point for acquiring high-quality NMR data, which is crucial for unambiguous structural verification and purity assessment in research and development settings.

References

Navigating the Solubility Landscape of 4-Bromo-2-(trifluoromethyl)aniline: A Technical Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

Introduction: Understanding the Importance of Solubility in Drug Development

In the intricate world of pharmaceutical and agrochemical research, the success of a novel compound is intrinsically linked to its physicochemical properties. Among these, solubility stands as a critical gatekeeper, dictating a molecule's behavior from initial synthesis and purification to its ultimate bioavailability and efficacy. This technical guide provides an in-depth exploration of the solubility of 4-Bromo-2-(trifluoromethyl)aniline, a key building block in the synthesis of numerous active pharmaceutical ingredients (APIs) and agrochemicals.

Physicochemical Properties and Predicted Solubility Profile

To comprehend the solubility of this compound, we must first examine its molecular architecture and inherent physicochemical characteristics.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₅BrF₃N | [1] |

| Molecular Weight | 240.02 g/mol | [1] |

| Appearance | Liquid | [1] |

| Melting Point | 33-34 °C | [1] |

| Boiling Point | 84-86 °C at 5 mmHg | |

| Density | 1.71 g/mL at 25 °C | |

| XLogP3 | 2.8 | [1] |

The structure of this compound, featuring a polar amine (-NH₂) group, a nonpolar aromatic ring, a lipophilic bromine atom, and a highly electronegative trifluoromethyl (-CF₃) group, suggests a nuanced solubility profile. The interplay of these functionalities dictates its interaction with various solvents.

-

The Role of the Trifluoromethyl Group: The -CF₃ group significantly influences the molecule's properties. Its strong electron-withdrawing nature and high lipophilicity generally lead to increased solubility in non-polar organic solvents.

-

Hydrogen Bonding Capability: The amine group can act as a hydrogen bond donor, suggesting potential solubility in protic solvents like alcohols. However, the steric hindrance from the adjacent trifluoromethyl group and the overall lipophilicity of the molecule may limit this interaction.

Based on the principles of "like dissolves like" and data from analogous compounds, a predicted solubility profile can be constructed. For instance, the related compound 4-bromo-3-(trifluoromethyl)aniline is known to be soluble in methanol.[2][3] Similarly, 2-Bromo-5-(trifluoromethyl)aniline is anticipated to have good solubility in a range of common organic solvents.[4]

Table 2: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Soluble to Moderately Soluble | The amine group can form hydrogen bonds with the solvent, but this may be limited by the molecule's overall lipophilicity. |

| Polar Aprotic | Acetone, Ethyl Acetate | Soluble | Dipole-dipole interactions between the solvent and the polar functionalities of the aniline are expected to promote solubility. |

| Ethers | Diethyl Ether | Soluble | The ether oxygen can act as a hydrogen bond acceptor for the amine protons, and the overall non-polar character of the solvent is compatible with the aromatic ring and halogen. |

| Aromatic Hydrocarbons | Toluene | Soluble | The non-polar aromatic ring of the solute will interact favorably with the aromatic solvent. |

| Halogenated Solvents | Dichloromethane | Soluble | Similar polarity and the potential for dipole-dipole interactions suggest good solubility. |

| Non-polar | Hexane | Sparingly Soluble to Insoluble | The significant polarity of the amine group is likely to limit solubility in highly non-polar solvents. |

It is crucial to emphasize that this table represents a predictive framework. For mission-critical applications, experimental determination of solubility is paramount.

Experimental Protocols for Accurate Solubility Determination

To address the absence of quantitative data, this section provides detailed, step-by-step methodologies for determining the solubility of this compound. These protocols are designed to be self-validating and provide a high degree of accuracy.

Method 1: Gravimetric Determination of Equilibrium Solubility

This classic and reliable method directly measures the mass of the solute dissolved in a known volume of a saturated solution.

Diagram 1: Workflow for Gravimetric Solubility Determination

Caption: Gravimetric method workflow for solubility measurement.

Step-by-Step Protocol:

-

Sample Preparation: To a series of vials, add an excess amount of this compound. The presence of undissolved solid is essential to ensure a saturated solution is formed.

-

Solvent Addition: Accurately pipette a known volume (e.g., 5.0 mL) of the desired organic solvent into each vial.

-

Equilibration: Seal the vials and place them in a thermostatic shaker or on a stirring plate at a constant temperature (e.g., 25 °C or 37 °C). Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) to ensure saturation is reached. The continuous agitation facilitates this process.

-

Phase Separation: Once equilibrium is achieved, cease agitation and allow the vials to stand undisturbed for at least 2 hours to permit the excess solid to sediment.

-

Filtration: Carefully withdraw a sample of the supernatant using a glass syringe and filter it through a solvent-compatible 0.45 µm syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved microparticles.

-

Solvent Evaporation: Accurately record the volume of the filtered saturated solution. Place the vial in a vacuum oven at a temperature sufficient to evaporate the solvent without degrading the solute.

-

Quantification: Once the solvent is completely removed and the vial has cooled to room temperature, weigh the vial containing the dried solute.

-

Calculation: The solubility (S) in g/L can be calculated using the following formula:

S (g/L) = (Mass of vial with solute - Mass of empty vial) / Volume of filtrate (L)

Method 2: UV-Vis Spectrophotometry for Solubility Determination

This method is a rapid and sensitive technique suitable for compounds that possess a UV-Vis chromophore, which this compound does due to its aromatic structure.

Diagram 2: Logical Relationship in UV-Vis Solubility Assay

Caption: UV-Vis spectrophotometry solubility determination logic.

Step-by-Step Protocol:

-

Preparation of a Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the solvent of interest.

-

Perform serial dilutions of the stock solution to create a series of standard solutions of decreasing concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a graph of absorbance versus concentration to generate a calibration curve. The curve should be linear in the concentration range of interest (R² > 0.99).

-

-

Preparation of a Saturated Solution:

-

Follow steps 1-5 from the Gravimetric Determination protocol to prepare a filtered, saturated solution.

-

-

Sample Analysis:

-

Quantitatively dilute a known volume of the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at λmax.

-

-

Calculation:

-

Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to calculate the concentration of the diluted sample.

-

Multiply the calculated concentration by the dilution factor to determine the concentration of the original saturated solution, which represents the solubility.

-

Conclusion: A Pathway to Predictable and Reproducible Results

While a comprehensive public database for the solubility of this compound remains to be established, this technical guide provides the foundational knowledge and practical tools necessary for researchers to confidently navigate its solubility landscape. The predicted solubility profile offers a strong starting point for solvent selection, while the detailed experimental protocols for gravimetric and UV-Vis spectrophotometric analysis empower scientists to generate precise, reliable, and reproducible solubility data tailored to their specific research needs. By integrating the principles of molecular structure with rigorous experimental practice, the challenges posed by solubility can be transformed into opportunities for innovation and discovery in the development of new medicines and crop protection agents.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-2-(trifluoromethyl)aniline

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing in-depth information on the melting and boiling points of 4-Bromo-2-(trifluoromethyl)aniline (CAS No. 445-02-3). Beyond a simple recitation of values, this document elucidates the experimental context, outlines detailed protocols for determination, and offers insights into the significance of these properties in a research and development setting.

Introduction to this compound

This compound is a substituted aniline that serves as a critical building block in organic synthesis. Its utility is particularly pronounced in the fields of medicinal chemistry and materials science. The presence of a bromine atom provides a versatile handle for cross-coupling reactions, while the trifluoromethyl group can significantly modulate the electronic and lipophilic properties of target molecules, often enhancing metabolic stability and binding affinity. Accurate knowledge of its physical properties, such as melting and boiling points, is fundamental for its purification, handling, and application in synthetic protocols.

Physicochemical Properties

The melting and boiling points are critical parameters that define the physical state and purity of a compound. For this compound, these values are summarized below.

| Property | Value | Pressure | Source(s) |

| Melting Point | 33-34 °C | N/A | [1] |

| Boiling Point | 60.7-62.0 °C | 1 Torr | [1] |

| 84-86 °C | 5 mmHg | [2] |

It is crucial to note that boiling points are highly dependent on the ambient pressure. The data presented illustrates that at reduced pressures, the boiling point of this compound is significantly lower than at atmospheric pressure, a common consideration for the purification of thermally sensitive compounds via vacuum distillation.

Experimental Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The following protocol outlines a standard method for the determination of the melting point of this compound.

Protocol: Capillary Melting Point Determination

-

Sample Preparation: A small, dry sample of this compound is finely powdered. A capillary tube, sealed at one end, is filled with the powder to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is the melting point of the sample.

-

Validation: The accuracy of the apparatus should be periodically verified using certified reference standards with known melting points.

Causality Insight: A broad melting point range is indicative of impurities, which disrupt the crystal lattice and cause the substance to melt at a lower and broader temperature range.

Caption: Workflow for Capillary Melting Point Determination.

Experimental Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor. Due to the relatively high boiling point of this compound at atmospheric pressure, and to prevent potential decomposition, its boiling point is often determined at reduced pressure (vacuum distillation).

Protocol: Boiling Point Determination under Reduced Pressure

-

Apparatus Setup: A distillation apparatus is assembled, including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. The apparatus is connected to a vacuum pump with a pressure gauge.

-

Sample and Boiling Chips: The round-bottom flask is charged with this compound and a few boiling chips or a magnetic stir bar to ensure smooth boiling.

-

Evacuation: The system is slowly evacuated to the desired pressure (e.g., 1 or 5 mmHg).

-

Heating: The flask is gently heated using a heating mantle.

-

Observation and Recording: The temperature is monitored closely. The boiling point is the temperature at which a steady stream of condensate is observed on the thermometer bulb and dripping into the condenser, while the pressure remains constant.

-

Correction: If necessary, a nomograph can be used to estimate the boiling point at atmospheric pressure from the data obtained at reduced pressure, although for practical purification purposes, the boiling point at a specific reduced pressure is the most relevant parameter.

Causality Insight: The use of reduced pressure lowers the boiling point, which is a crucial technique for the distillation of compounds that are prone to decomposition at their atmospheric boiling point.

Caption: Workflow for Boiling Point Determination under Reduced Pressure.

References

In-Depth Technical Guide on the Safety and Hazards of 4-Bromo-2-(trifluoromethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known safety and hazard information for 4-Bromo-2-(trifluoromethyl)aniline (CAS No. 445-02-3). The information presented is intended to inform researchers, scientists, and professionals in drug development about the potential risks associated with this compound and to provide guidance on its safe handling, storage, and disposal. The content is based on available safety data sheets and toxicological information.

Chemical and Physical Properties

This compound is a halogenated aromatic amine. A summary of its key physical and chemical properties is provided in the table below.

| Property | Value |

| Molecular Formula | C₇H₅BrF₃N |

| Molecular Weight | 240.02 g/mol |

| Appearance | Liquid |

| Melting Point | 33-34°C |

| Boiling Point | 84-86 °C at 5 mmHg |

| Density | 1.71 g/mL at 25°C |

| Flash Point | 107°C (224.6°F) - closed cup |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its classification according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1][2][3]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1][2][3] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[1][2][3] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[1][2][3] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][2][3] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation[1][2][3] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[3] |

Signal Word: Warning[3]

Hazard Pictograms:

Toxicological Information

Potential Biological Effects

The primary health concerns associated with aromatic amines, such as aniline and its derivatives, are their effects on the blood, leading to methemoglobinemia, and their potential for genotoxicity.[4][5] The presence of a trifluoromethyl group and a bromine atom on the aniline ring can influence the compound's metabolic activation and toxicological profile.

Proposed Metabolic and Toxicity Pathway

While specific studies on the signaling pathways affected by this compound are lacking, a plausible metabolic pathway leading to toxicity can be proposed based on the known metabolism of other halogenated anilines.[6][7][8] This proposed pathway involves metabolic activation by cytochrome P450 enzymes in the liver.

Experimental Protocols

Due to the lack of specific toxicological studies on this compound, this section provides overviews of standard OECD (Organisation for Economic Co-operation and Development) guidelines for assessing the types of hazards identified for this compound. These protocols are widely accepted for regulatory purposes.

Safe Handling Workflow

A strict adherence to safety protocols is essential when working with this compound. The following workflow outlines the necessary steps for safe handling in a laboratory setting.

OECD Test Guideline 471: Bacterial Reverse Mutation Test (Ames Test)

This test is used to assess the mutagenic potential of a chemical.[9][10][11][12]

-

Principle: The assay uses several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine). The test substance is evaluated for its ability to cause a reverse mutation, allowing the bacteria to grow on an amino acid-deficient medium.

-

Methodology:

-

Bacterial strains are exposed to the test substance at various concentrations, with and without a metabolic activation system (S9 mix from rat liver).

-

The bacteria are plated on a minimal agar medium.

-

After incubation, the number of revertant colonies is counted.

-

A significant, dose-dependent increase in the number of revertant colonies compared to the control indicates a mutagenic potential.

-

OECD Test Guideline 487: In Vitro Micronucleus Test

This assay is used to detect genotoxic damage leading to the formation of micronuclei in the cytoplasm of interphase cells.[13][14][15][16][17]

-

Principle: Micronuclei are small, extranuclear bodies that contain chromosomal fragments or whole chromosomes that were not incorporated into the main nucleus during cell division. Their presence indicates clastogenic (chromosome-breaking) or aneugenic (chromosome-lagging) events.

-

Methodology:

-

Mammalian cells (e.g., human lymphocytes, CHO, or TK6 cells) are exposed to the test substance at several concentrations, with and without metabolic activation (S9 mix).

-

The cells are cultured for a period that allows for cell division.

-

The cells are harvested, fixed, and stained.

-

The frequency of micronucleated cells is determined by microscopic analysis.

-

A significant, dose-dependent increase in the frequency of micronucleated cells indicates genotoxic potential.

-

First Aid Measures

In case of exposure to this compound, the following first aid measures should be taken immediately:[1]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Handling and Storage

-

Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid breathing vapor or mist. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.

Disposal Considerations

Dispose of this chemical and its container in accordance with local, regional, and national regulations. It should be treated as hazardous waste. Do not allow it to enter drains or waterways.

Disclaimer: This document is intended for informational purposes only and does not constitute a complete safety analysis. Users should consult the most current Safety Data Sheet (SDS) for this product and follow all applicable safety regulations.

References

- 1. echemi.com [echemi.com]

- 2. This compound | C7H5BrF3N | CID 67960 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-ブロモ-2-(トリフルオロメチル)アニリン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Aniline | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]

- 5. Occupational inhalation of aniline fumes induced methemoglobinemea and hemolytic anemia precipitated days later - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The effect of varying halogen substituent patterns on the cytochrome P450 catalysed dehalogenation of 4-halogenated anilines to 4-aminophenol metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. longdom.org [longdom.org]

- 8. Role of cytochromes P-450 and flavin-containing monooxygenase in the biotransformation of 4-fluoro-N-methylaniline. | Semantic Scholar [semanticscholar.org]

- 9. The bacterial reverse mutation test | RE-Place [re-place.be]

- 10. OECDGenetic Toxicology Studies - Study Design of Bacterial Reverse Mutation Test (Ames Test) (OECD 471) 209 - Tox Lab [toxlab.co]

- 11. biosafe.fi [biosafe.fi]

- 12. oecd.org [oecd.org]

- 13. criver.com [criver.com]

- 14. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]

- 15. jove.com [jove.com]

- 16. Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices - PMC [pmc.ncbi.nlm.nih.gov]

- 17. youtube.com [youtube.com]

An In-depth Technical Guide to the GHS Classification of 4-Bromo-2-(trifluoromethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of GHS in Modern Drug Development

In the fast-paced environment of drug discovery and development, the synthesis and handling of novel chemical entities are daily occurrences. 4-Bromo-2-(trifluoromethyl)aniline is a key building block in the creation of complex molecules for pharmaceuticals and agrochemicals.[1] Its utility, however, is matched by its potential hazards. The GHS provides a standardized and internationally recognized framework for communicating these hazards, ensuring that researchers everywhere can understand and mitigate the risks associated with this and other chemical compounds. Adherence to GHS protocols is not merely a regulatory hurdle; it is a foundational pillar of a robust and trustworthy safety culture in any scientific organization.

GHS Hazard Profile of this compound

This compound is classified as a hazardous substance presenting multiple health risks upon exposure.[2] The signal word associated with this chemical is "Warning".[3][4] The following table summarizes its GHS classifications, providing a clear and concise reference for laboratory personnel.

| Hazard Class | Hazard Category | Hazard Statement | Rationale and Field Insights |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[3][5] | The molecular structure, containing both a bromine and a trifluoromethyl group, contributes to its systemic toxicity. Ingestion can lead to adverse health effects, necessitating immediate medical attention.[6] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin.[3][5] | Aromatic amines are known for their potential to be absorbed through the skin. This classification underscores the critical need for appropriate protective gloves and lab coats to prevent dermal exposure and subsequent systemic toxicity.[7] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled.[3][8] | The compound can be irritating to the respiratory system.[5] All handling of the solid form or its solutions should be conducted within a certified chemical fume hood to prevent the inhalation of dust or aerosols.[7] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[3][5] | Direct contact with the skin can cause irritation. This is a common property for many substituted anilines. Researchers should be vigilant about preventing skin contact and know the proper first aid procedures. |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation.[3][5] | Accidental contact with the eyes can cause significant irritation. The use of chemical splash goggles is mandatory when handling this compound.[7] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[3][4] | This classification points to the potential for the compound to irritate the respiratory tract upon a single exposure. This reinforces the importance of using engineering controls like fume hoods. |

Visualizing the Risk Assessment Workflow

A self-validating safety protocol begins with a thorough risk assessment. The following diagram, rendered in DOT language, illustrates the logical flow of this critical process. This workflow ensures that all potential hazards are identified and controlled before any experimental work commences.

Caption: Workflow for GHS-based chemical risk assessment.

Experimental Protocols: A Framework for Safe Handling

The following protocols are designed to be a self-validating system for the safe handling and use of this compound in a research setting.

Personal Protective Equipment (PPE)

A foundational aspect of laboratory safety is the correct and consistent use of PPE.

-

Hand Protection : Wear chemical-resistant gloves such as nitrile or neoprene.[7] Gloves must be inspected prior to use and changed immediately if contaminated.

-

Eye/Face Protection : Chemical splash goggles are mandatory.[7] A face shield should be worn when there is a significant risk of splashing.

-

Skin and Body Protection : A flame-resistant lab coat worn over personal clothing that fully covers the arms and legs is required.[7]

-

Respiratory Protection : All handling of the solid compound or its solutions must be conducted in a certified chemical fume hood to prevent inhalation.[7]

Handling and Storage Protocol

Proper handling and storage are critical to minimize exposure risks.

Handling:

-

Preparation : Before handling, ensure that a current Safety Data Sheet (SDS) is readily available and has been reviewed. Verify that all necessary PPE is in good condition and that engineering controls, such as the chemical fume hood, are functioning correctly.

-

Weighing and Transfer : Conduct all weighing and transfers of the solid material within a chemical fume hood or a ventilated balance enclosure.

-

Solution Preparation : When preparing solutions, add the solid to the solvent slowly to avoid splashing.

-

General Practices : Avoid creating dust.[3] Do not eat, drink, or smoke in areas where the chemical is handled.[5] Wash hands thoroughly after handling.[5]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]

-

Keep away from incompatible materials such as strong oxidizing agents.[9]

-

The storage area should be secure and accessible only to authorized personnel.[10]

Emergency Procedures

In the event of an exposure, immediate and appropriate action is crucial.

-

If Inhaled : Remove the individual to fresh air and keep them at rest in a position comfortable for breathing.[5] Seek immediate medical attention.

-

In Case of Skin Contact : Immediately wash the affected area with plenty of soap and water.[5] Remove contaminated clothing and wash it before reuse.[11] Seek medical attention if irritation persists.

-

In Case of Eye Contact : Rinse cautiously with water for several minutes.[5] Remove contact lenses if present and easy to do. Continue rinsing.[5] Seek immediate medical attention.

-

If Swallowed : Rinse mouth with water.[11] Do not induce vomiting.[12] Seek immediate medical attention.

Conclusion: Fostering a Culture of Safety and Scientific Integrity

The GHS classification of this compound provides a clear and actionable framework for its safe use in research and development. By integrating this information into robust risk assessments and adhering to proven handling protocols, scientists can mitigate the inherent risks of this valuable chemical intermediate. This commitment to safety not only protects laboratory personnel but also upholds the principles of scientific integrity and trustworthiness that are essential for groundbreaking drug discovery.

References

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. echemi.com [echemi.com]

- 4. 4-ブロモ-2-(トリフルオロメチル)アニリン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. benchchem.com [benchchem.com]

- 8. This compound | C7H5BrF3N | CID 67960 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. echemi.com [echemi.com]

- 12. chemicalbook.com [chemicalbook.com]

Commercial Sourcing and Technical Guide for 4-Bromo-2-(trifluoromethyl)aniline (97% Purity)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-Bromo-2-(trifluoromethyl)aniline, a key building block in pharmaceutical and agrochemical research and development. This document outlines commercial suppliers, summarizes key quantitative data, and provides representative experimental protocols for quality assessment.

Commercial Suppliers

This compound with a purity of 97% or higher is available from several commercial chemical suppliers catering to the research and development market. Researchers are advised to request lot-specific Certificates of Analysis to confirm purity and impurity profiles before purchase.

Table 1: Commercial Suppliers of this compound

| Supplier | CAS Number | Purity | Notes |

| Sigma-Aldrich | 445-02-3 | 97% | Product may be discontinued, contact technical service for assistance.[1] |

| A2B Chem | 445-02-3 | 97% | Available in various pack sizes.[2] |

| Matrix Fine Chemicals | 445-02-3 | Not specified | Lists the compound in their catalog. |

| Echemi | 445-02-3 | Not specified | Platform with multiple listings, including from Henan Allgreen Chemical Co.,LTD. |

Quantitative Data

The following tables summarize the essential physical and chemical properties of this compound, compiled from various supplier data sheets.

Table 2: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 445-02-3 | [1][2][3] |

| Molecular Formula | C₇H₅BrF₃N | [2] |

| Molecular Weight | 240.02 g/mol | [1][3] |

| Appearance | Liquid | Echemi |

| Density | 1.71 g/mL at 25 °C | [1][3] |

| Boiling Point | 84-86 °C / 5 mmHg | [1][3] |

| Refractive Index | n20/D 1.532 | [1][3] |

| Flash Point | 107 °C (closed cup) | [1][3] |

Table 3: Purity and Spectroscopic Data from a Representative Certificate of Analysis

| Analysis | Specification | Result |

| Purity (GC) | ≥ 97.0 % | 98.2 % |

| Appearance | Colorless to Yellow Liquid | Conforms |

| Proton NMR | Conforms to Structure | Conforms |

Note: Data in Table 3 is representative and may vary between lots and suppliers. Always refer to the lot-specific Certificate of Analysis.

Experimental Protocols

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is adapted from a protocol for 4-Bromo-3-(trifluoromethyl)aniline and is suitable for routine quality control.[4]

Instrumentation and Reagents:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Phosphoric acid or Formic acid

-

This compound reference standard

Chromatographic Conditions:

-

Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% acid). A typical starting condition could be 65% Water / 35% Acetonitrile.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 5 µL

-

Detector Wavelength: 220-340 nm (determine optimum wavelength by PDA scan of the standard)

-

Column Temperature: 30 °C

Procedure:

-

Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in methanol to a concentration of approximately 1 mg/mL. Further, dilute with the mobile phase to a working concentration of 0.1 mg/mL.

-

Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.

-

Analysis: Inject the standard and sample solutions and record the chromatograms. Purity is calculated using the area normalization method.

Impurity Identification by Gas Chromatography-Mass Spectrometry (GC-MS)

This method, adapted from a protocol for 4-Bromo-3-(trifluoromethyl)aniline, is effective for identifying volatile and semi-volatile impurities.[4]

Instrumentation and Reagents:

-

GC-MS system with an electron ionization (EI) source

-

Capillary column suitable for aromatic amines (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)

-

Helium (carrier gas)

-

Dichloromethane (GC grade)

-

This compound reference standard

GC-MS Conditions:

-

Injector Temperature: 250 °C

-

Oven Temperature Program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, hold for 5 minutes.

-

Carrier Gas Flow: 1.0 mL/min (constant flow)

-

Ion Source Temperature: 230 °C

-

Mass Range: 50-500 amu

Procedure:

-

Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in dichloromethane to a concentration of approximately 1 mg/mL. Further, dilute to a working concentration of 0.1 mg/mL.

-

Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.

-

Analysis: Inject the standard and sample solutions. Identify the main component and impurities by their retention times and mass spectra. Purity is determined by the peak area percentage.

Structural Confirmation by ¹H NMR Spectroscopy

This protocol is based on general procedures for the analysis of bromo-trifluoromethyl-aniline isomers.[5]

Instrumentation and Reagents:

-

NMR spectrometer (400 MHz or higher)

-

5 mm NMR tubes

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

This compound sample

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in 0.5-0.7 mL of deuterated solvent in a clean NMR tube.

-

Acquisition: Acquire a standard one-dimensional proton spectrum.

-

Data Processing: Process the spectrum, including Fourier transformation, phase correction, and baseline correction.

-

Analysis: Analyze the chemical shifts, coupling constants, and integration of the signals to confirm the structure of the compound.

Visualizations

The following diagrams illustrate the logical workflows for the quality control of this compound.

Caption: Workflow for HPLC purity analysis.

Caption: Logical workflow for quality control.

References

A Comprehensive Guide to the Synonyms and Chemical Identifiers of 4-Bromo-2-(trifluoromethyl)aniline

For researchers, scientists, and professionals in drug development, precise communication and identification of chemical compounds are paramount. This technical guide provides a detailed overview of the synonyms, systematic names, and various identifiers for the compound 4-Bromo-2-(trifluoromethyl)aniline. Understanding these alternative nomenclatures is crucial for accurate literature searches, unambiguous procurement, and clear reporting of experimental data.

Chemical Identity

This compound is an organic compound featuring a benzene ring substituted with a bromo group, a trifluoromethyl group, and an amino group. Its specific substitution pattern gives rise to its distinct chemical properties and applications, primarily as a building block in the synthesis of pharmaceuticals and agrochemicals.

Synonyms and Identifiers

The following table summarizes the various names and identifiers associated with this compound, facilitating its unambiguous identification across different databases and publications.[1][2]

| Category | Identifier |

| IUPAC Name | This compound[2] |

| CAS Registry Number | 445-02-3[1][2] |

| EC Number | 207-150-8[1][2] |

| Systematic & Other Names | Benzenamine, 4-bromo-2-(trifluoromethyl)-[1][2] |

| 4-Bromo-2-(trifluoromethyl)benzenamine[1] | |